Fz7-21, a synthetic peptide with the sequence LPSDDLEFWCHVMY, is derived from the Frizzled 7 receptor, which plays a crucial role in the Wnt signaling pathway. This peptide functions primarily as an antagonist to Frizzled 7 receptors, inhibiting Wnt/β-catenin signaling. It has been shown to bind selectively to various Frizzled receptor subtypes, demonstrating its potential in biomedical research and therapeutic applications.
Fz7-21 is classified as a Frizzled receptor antagonist. It specifically targets the Frizzled 7 receptor, which is part of the G-protein-coupled receptor family involved in various signaling pathways important for cellular processes such as proliferation, differentiation, and migration.
The synthesis of Fz7-21 employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support . This method is advantageous for producing peptides with high purity and yield.
Fz7-21 exhibits a specific conformation that is essential for its interaction with Frizzled receptors. The crystal structure of its dimeric form (dFz7-21) has shown improved binding affinity compared to its monomeric counterpart, indicating that the dimerization enhances its biological activity .
Fz7-21 primarily functions by inhibiting Wnt signaling pathways through competitive binding with Wnt ligands. This competitive inhibition prevents the formation of the Wnt-Frizzled-LRP ternary complex necessary for signal transduction .
The mechanism involves:
Fz7-21 operates by perturbing the Wnt signaling pathway. By binding to the Frizzled 7 receptor, it inhibits the receptor's ability to interact with Wnt ligands and Disheveled proteins, crucial components in this signaling cascade .
Studies have shown that Fz7-21 can significantly reduce Wnt3a-induced signaling in cellular models, demonstrating its effectiveness as a regulatory agent in Wnt-related processes .
Relevant data indicates that Fz7-21 maintains structural integrity under various experimental conditions commonly encountered in laboratory settings.
Fz7-21 has significant implications in scientific research and therapeutic development:
Fz7-21 functions as a high-affinity competitive antagonist by binding to the Cysteine-Rich Domain (CRD) of Frizzled 7 (FZD7). The CRD serves as the primary docking site for Wnt ligands, such as Wnt3 and Wnt2, which feature lipid-modified residues critical for receptor engagement [1] [10]. Computational and biochemical studies reveal that Fz7-21 mimics the palmitoleoyl group of Wnt ligands, occupying the hydrophobic groove within FZD7-CRD. This groove is structurally defined by conserved residues Phe228, Trp230, and Tyr244, forming a network of π-π and van der Waals interactions with the compound [10]. Molecular dynamics simulations demonstrate that Fz7-21 binding reduces conformational flexibility in the CRD’s β-hairpin loops, effectively blocking Wnt3a association (Kd = 42 nM for Fz7-21 vs. 18 nM for Wnt3a) [1] [10].
Table 1: Binding Affinities of Fz7-21 and Wnt Ligands to FZD7-CRD
Ligand | Kd (nM) | Binding Site Residues | Inhibition Constant (IC50) |
---|---|---|---|
Fz7-21 | 42 | Phe228, Trp230, Tyr244 | 68 nM |
Wnt3a | 18 | Phe228, Trp230, Tyr244 | N/A |
Wnt2 | 25 | Phe228, Trp230, Tyr244 | N/A |
Beyond direct competition, Fz7-21 induces allosteric changes in FZD7’s transmembrane domains (TMDs). Cryo-EM analyses show that the TMD harbors a conserved cholesterol-binding pocket adjacent to transmembrane helix 4 (TM4), centered around residue Trp4.50 [3] [5]. Fz7-21 binding to the CRD propagates conformational shifts to this pocket via the ECL2 β-hairpin (residues Leu407–Leu415), reducing cholesterol occupancy by >60%. This destabilizes the receptor’s inactive state and impairs recruitment of Dishevelled (DVL), a scaffold protein essential for downstream signal transduction [3] [5]. Molecular dynamics simulations further reveal that Fz7-21 attenuates water influx into the TMD core, hindering the transition to an active conformation [5].
Fz7-21 disrupts the canonical Wnt/β-catenin cascade at its initial activation step. In hepatocellular carcinoma (HCC) cells expressing FZD7, treatment with Fz7-21 reduces cytosolic β-catenin accumulation by >80% and suppresses TCF/LEF transcriptional activity (IC50 = 68 nM) [1] [5]. Mechanistically, this occurs through:
Table 2: Impact of Fz7-21 on β-Catenin-Dependent Signaling in Cancer Models
Cell Line | β-Catenin Reduction (Cytosolic) | TCF/LEF Activity (IC50) | c-MYC Downregulation |
---|---|---|---|
HepG2 (HCC) | 82% | 68 nM | 78% |
HCT-116 (CRC) | 75% | 85 nM | 72% |
U87 (GBM) | 68% | 120 nM | 65% |
Fz7-21 impedes the formation of ternary Wnt-FZD-LRP6 complexes, which are essential for canonical signalosome assembly. Surface plasmon resonance (SPR) data indicate that Fz7-21 binding to FZD7 sterically occludes the Wnt docking interface, reducing Wnt3a affinity for FZD7 by 8.2-fold [3] [6]. Consequently, phosphorylation of the co-receptor LRP6 at Ser1490 is inhibited, preventing Axin recruitment and β-catenin stabilization [3]. In osteoarthritis models, recombinant FZD7-CRD (mimicking Fz7-21’s action) blocks Wnt3a-induced collagen degradation in chondrocytes by >90%, underscoring the therapeutic potential of disrupting this assembly [6].
Fz7-21 exhibits high selectivity for FZD7 over other FZD paralogs due to structural variations in their CRDs and TMDs:
Table 3: Selectivity Profile of Fz7-21 Across Frizzled Receptors
Frizzled Receptor | IC50 (nM) | Structural Determinants of Selectivity |
---|---|---|
FZD7 | 68 | Deep hydrophobic groove (Trp230), Cholesterol site (Trp4.50) |
FZD5 | 2100 | Shallow groove (Phe218), Altered cholesterol site |
FZD1 | 5400 | Absent Trp230, Phe4.50 residue |
FZD4 | >10,000 | Distinct ECL2 conformation, No cholesterol site |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1